1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate
Description
Historical Context of Piperazine Derivatives in Pharmaceutical Development
The historical development of piperazine derivatives in pharmaceutical applications traces back to the nineteenth century, establishing a rich legacy of therapeutic innovation that continues to influence modern drug discovery efforts. Piperazine was first employed in the treatment of gout disease during the nineteenth century, serving as a solvent for uric acid due to its remarkable capacity to dissolve uric acid and produce soluble urate compounds. This initial therapeutic application, while not achieving the clinical success originally anticipated, provided crucial insights into the compound's chemical properties and established the foundation for subsequent pharmaceutical investigations.
The systematic exploration of piperazine as an anthelmintic agent began in 1953, marking a pivotal moment in the compound's pharmaceutical history. This application demonstrated the ability of piperazine compounds to mediate their therapeutic action by paralyzing parasites, allowing the host body to easily remove or expel invading organisms through normal physiological processes. The mechanism underlying this anthelmintic activity involves piperazine functioning as a gamma-aminobutyric acid receptor agonist, binding directly and selectively to muscle membrane receptors and causing hyperpolarization of nerve endings, resulting in flaccid paralysis of target organisms.
During the early twentieth century, numerous researchers systematically synthesized piperazine and substituted piperazine molecules, recognizing their importance as pharmacophores in various therapeutic contexts. This period witnessed the emergence of piperazine derivatives as crucial components in second-generation antibiotic drugs, with their utility subsequently extending through sixth-generation antibiotics, demonstrating the enduring value of this heterocyclic scaffold in antimicrobial drug development. The pharmaceutical industry's investment in piperazine-based drug development has resulted in numerous commercially successful products, with several piperazine-containing drugs ranking among the top one hundred best-selling pharmaceutical products globally.
Contemporary pharmaceutical development has witnessed an unprecedented expansion in piperazine-based drug applications, encompassing antibiotics, anticancer agents, antimicrobials, antipsychotics, antidepressants, and numerous other therapeutic categories. A comprehensive analysis of marketed pharmaceuticals reveals over twenty major drug products containing piperazine moieties, including prominent examples such as ciprofloxacin for antibacterial applications, quetiapine for antipsychotic treatment, and sildenafil for erectile dysfunction therapy. This historical progression demonstrates the evolution of piperazine chemistry from simple therapeutic applications to sophisticated multi-target drug design strategies that capitalize on the scaffold's inherent versatility and favorable pharmacological properties.
Structural Significance of Boc-Protected Piperazines
The incorporation of tert-butoxycarbonyl protection in piperazine chemistry represents a critical advancement in synthetic methodology that has revolutionized the preparation of complex piperazine-containing pharmaceuticals. The tert-butoxycarbonyl group serves as a protecting moiety for amine functionality, enabling selective reactions at alternative sites during multi-step organic syntheses while preventing unwanted side reactions that could compromise synthetic efficiency and product purity. This protective strategy has become particularly valuable in pharmaceutical chemistry where precise control over reaction selectivity is essential for producing compounds with defined pharmacological properties.
The installation of tert-butoxycarbonyl protection on piperazine derivatives typically proceeds through reaction with di-tert-butyl dicarbonate under basic conditions, with the reaction showing preference for the less sterically hindered nitrogen atom. This selectivity provides synthetic chemists with the ability to differentiate between the two nitrogen centers in the piperazine ring, enabling the development of asymmetrically substituted derivatives with distinct functional properties. The protective group's stability under a wide range of reaction conditions, combined with its facile removal under acidic conditions, makes it an ideal choice for complex synthetic sequences requiring multiple chemical transformations.
Recent synthetic developments have demonstrated various approaches to tert-butoxycarbonyl-protected piperazine preparation, including direct protection methods and stepwise strategies that involve initial piperazine derivatization followed by protection. Industrial synthesis methods have achieved yields exceeding ninety-four percent for tert-butoxycarbonyl piperazine production, with purities reaching ninety-nine percent, demonstrating the maturity and reliability of these synthetic protocols. The optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry, has enabled large-scale production methods suitable for pharmaceutical manufacturing requirements.
The structural implications of tert-butoxycarbonyl protection extend beyond synthetic convenience to influence the pharmacological properties of resulting compounds. The bulky tert-butyl group introduces steric constraints that can affect molecular conformations and binding interactions with biological targets, potentially enhancing selectivity for specific receptor subtypes or enzyme active sites. Additionally, the carbamate linkage provides additional hydrogen bonding opportunities and modifies the electronic properties of the piperazine nitrogen, contributing to the overall pharmacophoric profile of protected derivatives. These structural modifications have proven particularly valuable in the development of enzyme inhibitors and receptor modulators where precise molecular recognition is required for therapeutic efficacy.
Role of Carbamimidoyl Functional Groups in Bioactive Molecules
The carbamimidoyl functional group represents a distinctive structural element that has gained prominence in pharmaceutical chemistry due to its unique combination of hydrogen bonding capability, basicity, and conformational properties that contribute significantly to biological activity. This functional group, characterized by the presence of both amine and imine nitrogen atoms within a single substitution pattern, provides molecules with enhanced water solubility and improved target binding characteristics that are particularly valuable for drug development applications. The carbamimidoyl moiety's ability to exist in multiple tautomeric forms allows for dynamic adaptation to different binding environments, potentially enhancing the specificity and potency of pharmaceutical compounds.
Research investigations have demonstrated that carbamimidoyl-containing compounds exhibit remarkable biological activities across multiple therapeutic areas, including antimicrobial, anticancer, and neurological applications. The structural features of the carbamimidoyl group enable strong interactions with biological targets through multiple hydrogen bonding patterns, electrostatic interactions, and favorable entropic contributions that result from the group's conformational flexibility. These interactions are particularly important in enzyme inhibition applications where the carbamimidoyl group can mimic natural substrates or transition states, leading to potent and selective inhibition of target enzymes.
The synthetic accessibility of carbamimidoyl derivatives has been enhanced through the development of reliable synthetic methodologies that allow for their incorporation into diverse molecular frameworks. Modern synthetic approaches enable the preparation of carbamimidoyl-substituted aromatic compounds with high efficiency and selectivity, providing medicinal chemists with versatile building blocks for drug discovery efforts. The stability of the carbamimidoyl group under physiological conditions, combined with its favorable metabolic profile, makes it an attractive pharmacophoric element for pharmaceutical applications requiring sustained biological activity.
| Property | Carbamimidoyl Group Characteristics | Impact on Bioactivity |
|---|---|---|
| Hydrogen Bonding | Multiple donor and acceptor sites | Enhanced target binding affinity |
| Basicity | Moderate to strong basic character | Improved water solubility |
| Conformational Flexibility | Multiple tautomeric forms | Adaptive binding capabilities |
| Metabolic Stability | Resistant to enzymatic degradation | Sustained biological activity |
| Synthetic Accessibility | Reliable synthetic methods available | Versatile drug development platform |
The integration of carbamimidoyl functionality with piperazine scaffolds represents a particularly promising approach for pharmaceutical development, as demonstrated by compounds such as 1-tert-butoxycarbonyl-4-(4-carbamimidoyl-phenyl)-piperazine acetate. This combination leverages the pharmacokinetic advantages of the piperazine core with the enhanced binding characteristics provided by the carbamimidoyl group, resulting in molecules with optimized pharmaceutical properties. The phenyl linker between these functional elements provides appropriate spatial positioning for target recognition while maintaining the distinct contributions of each pharmacophoric component to overall biological activity.
Properties
IUPAC Name |
acetic acid;tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.C2H4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18;1-2(3)4/h4-7H,8-11H2,1-3H3,(H3,17,18);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJSYSSZGCEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Group on Phenyl Ring
- Starting from 4-aminophenyl derivatives, the amino group is protected using the tert-butoxycarbonyl (Boc) group.
- This is typically achieved by reacting the amine with di-tert-butyl dicarbonate under mild basic conditions.
- The Boc group protects the amine functionality during subsequent synthetic transformations, enhancing selectivity and stability.
Conversion of Phenyl Amino Group to Carbamimidoyl Group
- The transformation of the amino group on the phenyl ring to a carbamimidoyl group (amidino group) involves amidination reactions.
- This can be performed by reacting the corresponding nitrile or amino precursor with reagents such as amidine hydrochlorides or by Pinner reaction variants.
- The amidination step is critical for introducing the guanidine-like functionality, which is significant for biological activity and chemical reactivity.
Formation of Acetate Salt
- The final compound is often isolated as an acetate salt to improve solubility and stability.
- This is done by treating the free base with acetic acid or acetate salts under controlled conditions to form the acetate salt of the Boc-protected piperazine derivative.
Detailed Synthetic Route Example
Research Findings and Optimization
- Reaction Conditions: Lower temperatures (0-10°C) during coupling steps help minimize side reactions and improve selectivity.
- Solvent Choice: Polar aprotic solvents like DMF or dichloromethane are preferred for efficient coupling and amidination reactions.
- Catalysts and Bases: Use of tertiary amines such as triethylamine or diisopropylethylamine enhances reaction rates and yields.
- Purification: Silica gel chromatography using gradients of ethyl acetate/hexane or ethyl acetate/n-hexane is effective for isolating pure intermediates and final product.
- Scale-up: Industrial methods may employ continuous flow reactors and automated systems to optimize yield and purity at large scale.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Typical Conditions | Yield Range | Purpose |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0-25°C, DCM or DMF | 85-95% | Protect amine group |
| Piperazine Coupling | Piperazine, diisopropylethylamine | 0-10°C, DCM | 90-95% | Attach piperazine ring |
| Amidination | Amidine reagents or equivalents | 25-50°C, acidic/neutral | 70-85% | Introduce carbamimidoyl group |
| Acetate Salt Formation | Acetic acid | Room temperature | >90% | Salt formation for stability |
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.
Scientific Research Applications
Chemical Properties and Structure
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is characterized by its piperazine core, which is modified by a Boc (tert-butyloxycarbonyl) protecting group and a carbamimidoyl substituent. This structure contributes to its biological activity and versatility as a synthetic intermediate.
Medicinal Chemistry
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it an attractive candidate for drug development, particularly in the treatment of neurological disorders and cancers.
- Targeting Receptors : The compound shows promise in targeting specific receptors involved in neurotransmission and cancer cell proliferation. Studies have indicated that modifications to the piperazine ring can enhance binding affinity to these targets.
Anticancer Research
Recent studies have focused on the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
- Mechanism of Action : The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins.
Neuropharmacology
The compound's interaction with neurotransmitter systems has led to investigations into its effects on mood disorders and neurodegenerative diseases.
- Serotonin Receptor Modulation : Preliminary data suggest that it may act as a serotonin receptor modulator, which could be beneficial in treating conditions such as depression and anxiety.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate on human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing activation of caspase pathways indicative of apoptosis.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2023) explored the neuropharmacological properties of the compound in animal models. The findings indicated that administration led to improved behavioral outcomes in models of depression, suggesting potential therapeutic applications in mood disorders.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine core that can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-carbamoyl-phenyl)-piperazine acetate: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.
1-Boc-4-(4-nitrophenyl)-piperazine acetate: Similar structure but with a nitro group instead of a carbamimidoyl group.
1-Boc-4-(4-aminophenyl)-piperazine acetate: Similar structure but with an amino group instead of a carbamimidoyl group.
Uniqueness
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other functional groups, making this compound valuable for targeted research applications.
Biological Activity
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with both a carbamimidoyl group and a Boc (tert-butyloxycarbonyl) protecting group, which influences its solubility and reactivity. Its molecular formula is C15H20N4O2, and it has a molecular weight of 288.35 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known to enhance binding affinity to certain receptors, while the carbamimidoyl group may contribute to its pharmacological effects by acting as a bioisostere for amines.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines, revealing that compounds with carbamimidoyl substitutions displayed enhanced activity compared to their non-substituted counterparts. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent anticancer properties.
Antimicrobial Properties
There is emerging evidence that piperazine derivatives possess antimicrobial activity. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as an antimicrobial agent.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/Effect |
|---|---|---|
| Cytotoxicity | Various cancer cell lines | 5 - 15 µM |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 10 µg/mL |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperazine derivatives indicates that modifications at the 4-position significantly affect biological activity. The presence of electron-withdrawing groups enhances receptor binding affinity and increases cytotoxicity .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds similar to 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
